2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
Overview
Description
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound with a complex structure characterized by multiple aromatic rings and various functional groups This compound belongs to the class of indole derivatives and contains fluoro, oxo, and methoxy substituents which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions, starting with the preparation of intermediate compounds. These steps often include:
Formation of the Indole Core: : The initial step involves synthesizing the indole core through Fischer indole synthesis or related methods.
Substitution Reactions: : Introducing the benzyl, fluoro, oxo, and other substituents through various substitution reactions. These reactions may involve halogenation, nucleophilic aromatic substitution, and coupling reactions.
Acetamide Formation: : The final step includes the reaction of intermediates with acetamide derivatives under suitable conditions, such as refluxing in the presence of catalysts.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. Common practices might include:
Batch Reactors: : Controlled temperature and pressure conditions in batch reactors to facilitate the synthesis of intermediates.
Continuous Flow Reactors: : For more efficient large-scale production, continuous flow reactors can be used to maintain consistent reaction conditions.
Purification: : Chromatographic techniques and recrystallization for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation and Reduction: : Modifying the oxidation states of functional groups.
Substitution: : Reactions such as nucleophilic aromatic substitution at the fluoro and methoxy positions.
Condensation and Cyclization: : Forming complex ring structures.
Oxidizing Agents: : Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride for reduction processes.
Catalysts: : Palladium catalysts for coupling reactions and other organometallic reagents.
Solvents: : Polar and non-polar solvents depending on the reaction requirements.
Major Products: The reactions produce various derivatives and intermediate products which can be isolated and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Chemistry: In chemistry, this compound is used to study reaction mechanisms and synthetic pathways due to its complex structure and multiple reactive sites.
Biology: In biological research, it may act as a probe or modulator for studying biological pathways, enzyme interactions, and cellular processes.
Medicine: Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes implicated in diseases.
Industry: In industry, it can be used as a precursor for materials science, including the development of polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The detailed mechanism involves:
Binding Affinity: : High-affinity binding to target sites, influenced by its unique structure.
Pathway Modulation: : Altering biochemical pathways, potentially leading to inhibition or activation of target processes.
Signal Transduction: : Impacting signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds:
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-benzylacetamide: : Lacks the fluoro and methoxy groups, providing a basis for comparison in terms of reactivity and applications.
2-(3-Benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide: : Similar structure but with a chloro substituent instead of a fluoro group, impacting its chemical behavior.
Uniqueness: The presence of the fluoro and methoxy substituents in 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide contributes to its unique chemical properties, such as increased reactivity, enhanced binding affinity in biological systems, and potential for specific applications that differ from its analogs.
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Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-35-21-9-5-8-19(12-21)14-29-24(33)16-32-23-11-10-20(28)13-22(23)25-26(32)27(34)31(17-30-25)15-18-6-3-2-4-7-18/h2-13,17H,14-16H2,1H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPCFGGTWSHMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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